8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Description
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a substituted xanthine derivative characterized by:
- 1,3-dimethyl groups at positions 1 and 3 of the purine core.
- 8-diethylamino modification, introducing a tertiary amine group that enhances basicity and hydrogen-bonding capacity.
This compound belongs to a broader class of purine-2,6-diones studied for their pharmacological properties, including kinase inhibition (e.g., CK2) and chemopreventive activity .
Properties
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-24(6-2)19-21-17-16(18(26)23(4)20(27)22(17)3)25(19)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,5-6,10,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHIEDMOJZFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323525 | |
| Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
370575-00-1 | |
| Record name | 8-(diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution-Based Pathways
The foundational approach to synthesizing 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves sequential functionalization of a purine core. A representative method begins with 8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, which undergoes nucleophilic substitution with diethylamine in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Key parameters include:
- Temperature : 80–100°C
- Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
- Reaction Time : 12–24 hours
This method typically achieves yields of 65–75%, with purity dependent on subsequent chromatographic purification.
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMSO | K₂CO₃ | 80 | 68 | 92 |
| DMF | Cs₂CO₃ | 100 | 75 | 89 |
| Tetrahydrofuran (THF) | K₂CO₃ | 70 | 52 | 85 |
One-Pot Multicomponent Reactions
Recent innovations include one-pot strategies that minimize intermediate isolation. For example, a patent (WO2015107533A1) describes an in-situ process using 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione as a precursor, reacted with diethylamine in the presence of potassium iodide (KI) as a phase-transfer catalyst. This method reduces reaction time to 4–8 hours and improves yields to 80–85% by enhancing reaction kinetics.
Catalytic Systems and Solvent Optimization
Role of Catalysts
The choice of catalyst significantly impacts reaction efficiency. KI, as reported in WO2015107533A1, facilitates bromide displacement by stabilizing the transition state through iodide ion exchange. Alternative catalysts like tetrabutylammonium bromide (TBAB) have been explored but show lower efficacy (yields <70%) compared to KI.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Scalable synthesis employs continuous flow reactors to maintain precise temperature control and reduce side reactions. A pilot-scale study demonstrated that transitioning from batch to flow systems increased throughput by 40% while maintaining yields above 75%.
Purification Techniques
Industrial processes prioritize cost-effective purification:
- Recrystallization : Methanol/water mixtures (7:3 v/v) yield 90–93% pure product.
- Chromatography : Reserved for high-purity (>98%) batches, utilizing silica gel with ethyl acetate/hexane eluents.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, aromatic), 4.12 (q, J=7.1 Hz, 4H, NCH₂CH₃), 3.45 (s, 3H, NCH₃).
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).
Table 2: Analytical Data Summary
| Technique | Key Signals | Purity Assessment |
|---|---|---|
| ¹H NMR | δ 3.45 (NCH₃), δ 4.12 (NCH₂CH₃) | Confirms structure |
| Mass Spectrometry | [M+H]⁺ = 399.2 m/z | 99% accuracy |
Chemical Reactions Analysis
Types of Reactions
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Overview
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, known as a purine derivative, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which contributes to its diverse biological activities.
Pharmacological Applications
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
- Neuroprotective Effects : The compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and excitotoxicity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease.
- Cardiovascular Benefits : Preliminary studies suggest that this compound may improve cardiovascular health by enhancing endothelial function and reducing inflammation. These effects are mediated through the regulation of nitric oxide synthesis and vascular smooth muscle relaxation.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Neuroprotective | Protection against oxidative stress | |
| Cardiovascular Health | Enhancement of endothelial function |
Case Studies
- Case Study 1 : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Case Study 2 : In a rat model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress, highlighting its neuroprotective properties.
Overview
4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative that has been explored for its diverse applications in medicine and agriculture.
Pharmacological Applications
- Antifungal Activity : This compound demonstrates potent antifungal properties against various fungal pathogens. Its mechanism involves inhibiting key enzymes involved in fungal cell wall synthesis.
- Anticancer Potential : Similar to the previous compound, it has shown efficacy in inhibiting cancer cell growth through the induction of apoptosis and disruption of cell cycle progression.
- Insecticidal Properties : The triazole derivative has been investigated for its insecticidal effects against agricultural pests. It disrupts hormonal pathways critical for insect development.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antifungal | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Insecticidal | Disruption of hormonal pathways |
Case Studies
- Case Study 1 : In vitro studies revealed that 4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol effectively reduced fungal growth by over 70% compared to untreated controls.
- Case Study 2 : Field trials indicated that application of this compound on crops led to a significant decrease in pest populations without adversely affecting beneficial insects.
Mechanism of Action
The mechanism of action of 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position is critical for modulating biological activity. Key analogs include:
Key Insights :
Substituent Variations at Position 7
The 7-(3-phenylpropyl) group in the target compound is compared below:
Key Insights :
- 3-Phenylpropyl substituents (target compound) likely optimize membrane permeability and receptor binding compared to shorter chains (e.g., isobutyl in ).
Physicochemical and Spectral Data Comparison
Biological Activity
8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a phosphodiesterase (PDE) inhibitor, may have implications in various therapeutic areas, including cardiovascular health and neuroprotection.
Chemical Structure and Properties
The compound's structure includes a purine base with diethylamino and phenylpropyl substitutions, which contribute to its unique biochemical interactions. Its IUPAC name is 1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione. The molecular formula is , and it has a molecular weight of approximately 302.34 g/mol.
Research indicates that this compound acts primarily as a phosphodiesterase inhibitor . By inhibiting PDE enzymes, it may increase levels of cyclic AMP (cAMP) within cells, leading to enhanced signaling pathways involved in various physiological processes. This mechanism can influence smooth muscle relaxation and neurotransmitter release, making it a candidate for treating conditions such as hypertension and certain neurological disorders .
Inhibition of Phosphodiesterases
Studies have shown that this compound effectively inhibits specific PDE isoforms, particularly PDE4 and PDE5. This inhibition can lead to increased cAMP levels, promoting vasodilation and anti-inflammatory effects. For instance, in vitro assays demonstrated significant inhibition of PDE activity at micromolar concentrations.
Neuroprotective Effects
Research highlights the potential neuroprotective properties of the compound. In models of neurodegeneration, it has been observed to reduce neuronal apoptosis and promote cell survival through modulation of intracellular signaling pathways . This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Cardiovascular Implications
The compound's ability to modulate vascular tone makes it relevant for cardiovascular research. In animal models, administration of the compound resulted in decreased blood pressure and improved cardiac output due to its vasodilatory effects mediated by cAMP elevation .
Case Studies
- Smooth Muscle Relaxation : A study evaluated the compound's effect on arterial smooth muscle cells. Results indicated that it significantly reduced contraction in response to serum stimulation by inhibiting calcium mobilization pathways .
- Neuroprotection in Ischemia Models : In vitro studies involving neuronal cultures subjected to hypoxic conditions showed that treatment with this compound reduced cell death by up to 40%, supporting its role as a neuroprotective agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar purine derivatives:
| Compound Name | Structure | PDE Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| 1,3-Dimethyl-7-(3-phenylpropyl)purine-2,6-dione | Structure | Moderate | Limited |
| 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethylpurine-2,6-dione | Structure | Yes | Yes |
Q & A
Q. What are the recommended synthetic routes for 8-(Diethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, and how can yield and purity be optimized?
The synthesis typically involves multi-step alkylation and nucleophilic substitution reactions. A common approach starts with a theophylline derivative, where the 7-position is alkylated with 3-phenylpropyl bromide, followed by introduction of the diethylamino group at the 8-position via nucleophilic substitution. Key factors include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) improve purity .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of alkylating agents) reduces side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons from the phenylpropyl group at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~428.2 g/mol) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Poor aqueous solubility may necessitate lipid-based carriers .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation is minimized using antioxidants like BHT .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values for kinase inhibition) may arise from assay conditions or impurity profiles. Solutions include:
- Standardized assays : Use recombinantly expressed targets (e.g., adenosine receptors) under controlled ATP concentrations .
- Meta-analysis : Cross-validate data using public databases (ChEMBL, PubChem) and apply cheminformatics tools (Chemicalize.org ) to identify structure-activity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding modes. Key steps:
- Target selection : Prioritize adenosine A₂A receptors or phosphodiesterases based on structural analogs .
- Ligand preparation : Optimize protonation states (pH 7.4) using ChemAxon .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from fluorescence polarization assays .
Q. What methodologies elucidate degradation pathways and metabolite identification?
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS/MS analysis .
- Metabolite profiling : Use hepatic microsomes (human or rodent) with NADPH cofactors; identify phase I/II metabolites via UPLC-QTOF .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace the 3-phenylpropyl group with fluorinated or heterocyclic moieties to modulate lipophilicity (clogP 2.5–4.0) .
- Activity cliffs : Compare analogs (e.g., morpholin-4-ylmethyl vs. piperazinyl derivatives) using dose-response curves in cell-based assays .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
Q. Table 2. Key Synthetic Parameters
| Step | Reagent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 3-Phenylpropyl bromide | 60°C | 78 | 92 |
| 2 | Diethylamine | RT | 65 | 89 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
